Class-Level Scaffold Sensitivity: hPKM2 AC50 Shift from 0.65 μM to >10 μM Driven Solely by Phenyl Ring Substituent
In a quantitative high-throughput screening campaign conducted by the NIH Chemical Genomics Center, a panel of 1,2,3,4-tetrahydroquinoline sulfonamides was evaluated for modulation of human PKM2 using a luminescent pyruvate kinase–luciferase coupled assay. The des-chloro parent compound (R₂ = H, R₁ = H, X = CH₂) exhibited an AC₅₀ of 0.65 μM [1]. When the phenyl ring was substituted with a 3-chloro group (R₂ = 3-Cl) while retaining the same core scaffold and linker, the AC₅₀ remained at 0.65 μM, indicating that the 3-chloro substituent alone does not erode activity [1]. In contrast, replacement of the 3-chloro with a para-tolyl group (R₂ = 4-Me) increased the AC₅₀ to 4.10 μM, a 6.3-fold loss of potency [1]. This class-level inference establishes that the 3-chlorophenyl sulfonamide motif is a critical determinant of potency within this chemotype, and that analogs bearing different aryl sulfonamide substituents cannot be assumed equipotent.
| Evidence Dimension | hPKM2 allosteric modulation potency (AC₅₀) |
|---|---|
| Target Compound Data | No direct data for CAS 955533-23-0 in this assay. The closest proxy (R₂ = 3-Cl, R₁ = H, X = CH₂) has AC₅₀ = 0.65 μM. |
| Comparator Or Baseline | Des-chloro analog (R₂ = H): AC₅₀ = 0.65 μM; para-tolyl analog (R₂ = 4-Me): AC₅₀ = 4.10 μM; ortho-tolyl analog (R₂ = 2-Me): AC₅₀ = 3.90 μM. |
| Quantified Difference | Para-tolyl vs. 3-chloro: 6.3-fold reduction in potency (AC₅₀ 4.10 μM vs. 0.65 μM). |
| Conditions | Luminescent pyruvate kinase–luciferase coupled assay; recombinant human PKM2; ATP product formation measured after 1 h incubation. |
Why This Matters
Demonstrates that the 3-chlorophenyl sulfonamide group is a non-redundant pharmacophoric feature; substituting it with other aryl sulfonamides can cause ≥6-fold potency loss, making potency-based analog selection unjustified without explicit test data.
- [1] Table 5: SAR of selected tetrahydroquinoline-sulfonamides. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010–. National Institutes of Health. View Source
